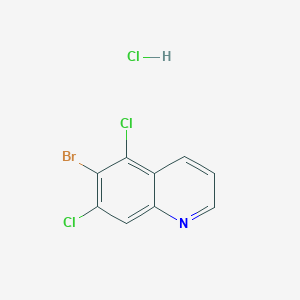

6-Bromo-5,7-dichloroquinoline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

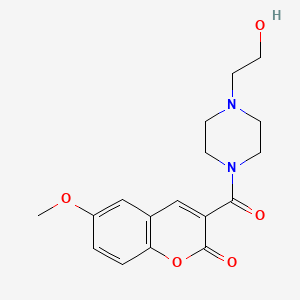

6-Bromo-5,7-dichloroquinoline hydrochloride is a chemical compound with the CAS Number: 2567502-57-0 . It has a molecular weight of 313.41 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for 6-Bromo-5,7-dichloroquinoline hydrochloride is1S/C9H4BrCl2N.ClH/c10-8-6 (11)4-7-5 (9 (8)12)2-1-3-13-7;/h1-4H;1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

6-Bromo-5,7-dichloroquinoline hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique

Photochromic Compounds

6-Bromo-5,7-dichloroquinoline hydrochloride derivatives are used in the synthesis of photochromic compounds. Specifically, the Duff formylation of halogenated hydroxyquinolines leads to formyl derivatives, which, upon condensation with specific indolines or indolium halides, yield photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. These compounds exhibit interesting thermal and photo-induced isomerization properties, as studied through spectroscopy (Voloshin et al., 2008).

Prodrug Systems for Reductive Activation

Novel 2-aryl-5-nitroquinoline derivatives synthesized from halogenated quinolines serve as potential prodrug systems. These systems undergo reductive activation, showcasing a method to introduce functional groups onto the quinoline nucleus, which can be further modified for various applications, including fluorescent labeling of molecules (Couch et al., 2008).

Synthesis of PI3K/mTOR Inhibitors

The compound synthesized from 6-Bromo-5,7-dichloroquinoline hydrochloride serves as a critical intermediate in the synthesis of PI3K/mTOR inhibitors. The optimized synthetic methods enable the production of various derivatives for potential therapeutic applications (Lei et al., 2015).

Synthesis of Chloro Compounds

Pyridine hydrochloride is used as an efficient reagent for synthesizing chloro derivatives from bromo compounds in pyridine and quinoline series. This reaction demonstrates a straightforward method to substitute bromine with chlorine in halogenated quinolines, expanding the toolkit for synthetic chemists working with these heterocycles (Mongin et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-5,7-dichloroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N.ClH/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNOWGUFIMCVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N=C1)Cl)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2941305.png)

![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)

![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)

![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)

![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)